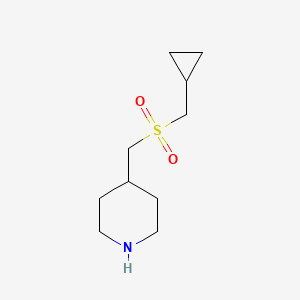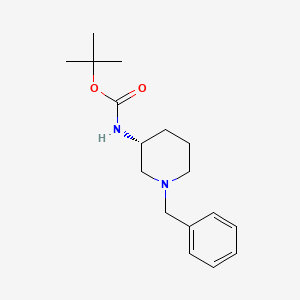
(R)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "(R)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate" is a chiral molecule that is relevant in the field of organic chemistry due to its potential use as an intermediate in the synthesis of various biologically active compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related tert-butyl carbamates and their derivatives.
Synthesis Analysis
The synthesis of tert-butyl carbamates and their derivatives often involves multi-step processes that include protection and deprotection strategies, as well as enantioselective methods to achieve the desired chirality. For example, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a seven-step process, including esterification and protection reactions, was reported with an overall yield of 30% to 41% . Similarly, the synthesis of tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates involved kinetic resolutions to achieve high enantiomeric excess . These studies highlight the complexity and the importance of chiral synthesis in the preparation of tert-butyl carbamate derivatives.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of a carbamate group attached to a tert-butyl moiety. The stereochemistry of these compounds is crucial for their biological activity and is often achieved through enantioselective synthesis. For instance, the iodolactamization step was key in the enantioselective synthesis of a benzyl tert-butyl carbamate derivative, leading to a highly functionalized compound . The molecular structure of these compounds can be further modified through reactions such as the Mitsunobu reaction, which allows for the stereoselective synthesis of substituted tert-butyl carbamates .
Chemical Reactions Analysis
Tert-butyl carbamates undergo various chemical reactions that are essential for their transformation into useful intermediates. For example, enzymatic kinetic resolution was employed to obtain optically pure enantiomers of tert-butyl phenylcarbamate, which could then be transformed into chiral organoselenanes and organotelluranes . Additionally, the preparation of tert-butyl carbamates can involve neighboring group participation, as seen in the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate . These reactions are critical for the diversification of the molecular structure and the enhancement of the compound's utility in further synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure and the substituents present on the carbamate nitrogen. These properties are important for the compound's solubility, stability, and reactivity. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to behave as N-(Boc)-protected nitrones, which are valuable intermediates in organic synthesis . The tert-butyl group typically provides steric bulk, which can influence the reactivity and selectivity of the carbamate in subsequent reactions.
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-10-7-11-19(13-15)12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,18,20)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLXSEZUQISPRL-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649611 |
Source


|
| Record name | tert-Butyl [(3R)-1-benzylpiperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate | |
CAS RN |
454713-13-4 |
Source


|
| Record name | tert-Butyl [(3R)-1-benzylpiperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Fluorobenzyl)oxy]azetidine](/img/structure/B1293998.png)
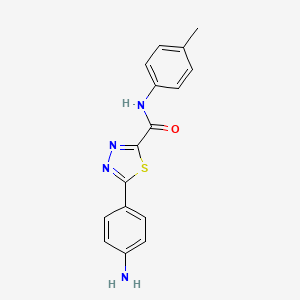
![4-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1294000.png)
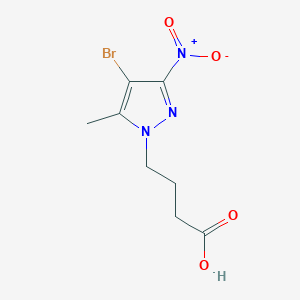
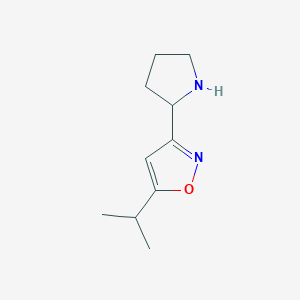
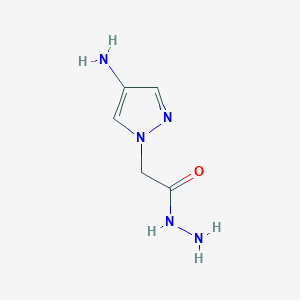
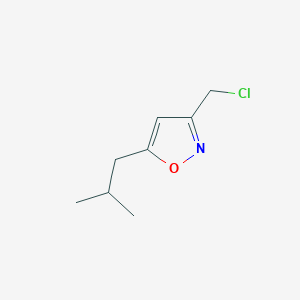
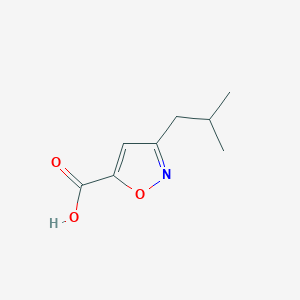
![[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine](/img/structure/B1294016.png)
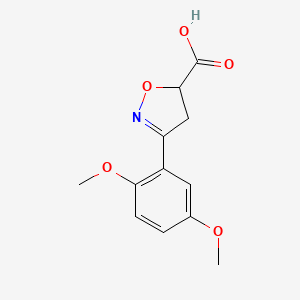
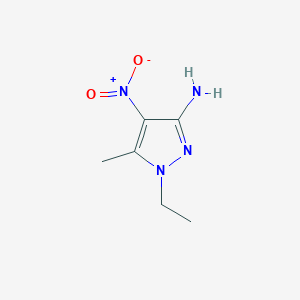
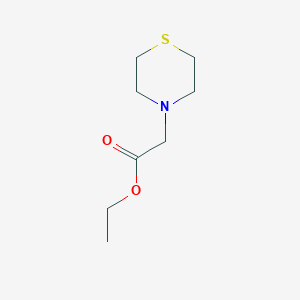
![2-Ethyl-2-[(methylamino)methyl]butan-1-ol](/img/structure/B1294020.png)
